molecular formula C11H12ClNO2 B13735827 p-Chlorophenyl 1-pyrrolidinecarboxylate CAS No. 1759-02-0

p-Chlorophenyl 1-pyrrolidinecarboxylate

Cat. No.: B13735827
CAS No.: 1759-02-0
M. Wt: 225.67 g/mol
InChI Key: VFVFGAABTXYJGO-UHFFFAOYSA-N
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Description

p-Chlorophenyl 1-pyrrolidinecarboxylate: is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a p-chlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl 1-pyrrolidinecarboxylate typically involves the esterification of p-chlorophenyl carboxylic acid with pyrrolidine. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing reaction conditions and employing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Chlorophenyl 1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Chlorophenyl 1-pyrrolidinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound are explored for their activity as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of p-Chlorophenyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Uniqueness: p-Chlorophenyl 1-pyrrolidinecarboxylate is unique due to its ester functionality, which imparts specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .

Properties

CAS No.

1759-02-0

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(4-chlorophenyl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H12ClNO2/c12-9-3-5-10(6-4-9)15-11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

VFVFGAABTXYJGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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